molecular formula C15H20N2O2 B2586725 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034525-51-2

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2586725
CAS No.: 2034525-51-2
M. Wt: 260.337
InChI Key: PFADACGSUVKNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a heterocyclic organic compound that features a piperidine ring connected to a pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Ether Linkage Formation: The pyridine ring is introduced via an ether linkage, which can be achieved through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by connecting the piperidine and pyridine rings through the pent-4-en-1-one moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bond in the pent-4-en-1-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one and is also investigated for its pharmacological properties.

    1-(Pyridin-4-yl)pentane-1,3-dione:

Uniqueness: this compound is unique due to its specific combination of a piperidine ring, a pyridine ring, and a pent-4-en-1-one moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-pyridin-4-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h2,7-10,14H,1,3-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADACGSUVKNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.